N-((1E,4E)-4-[(phenylsulfonyl)imino]-1(4H)-naphthalenylidene)benzenesulfonamide
Description
N-((1E,4E)-4-[(Phenylsulfonyl)imino]-1(4H)-naphthalenylidene)benzenesulfonamide is a conjugated sulfonamide derivative featuring a naphthalene backbone with dual phenylsulfonyl groups connected via imino linkages. The (1E,4E) configuration of the double bonds suggests a planar, rigid structure, which may influence its electronic properties and biological interactions. This compound belongs to a class of sulfonamides known for their diverse applications, including antimicrobial, anticancer, and catalytic activities. Its structural complexity, characterized by extended π-conjugation and sulfonamide functionality, positions it as a candidate for studying structure-activity relationships (SAR) in medicinal and materials chemistry .
Properties
CAS No. |
83202-22-6 |
|---|---|
Molecular Formula |
C22H16N2O4S2 |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
(NE)-N-[(4E)-4-(benzenesulfonylimino)naphthalen-1-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C22H16N2O4S2/c25-29(26,17-9-3-1-4-10-17)23-21-15-16-22(20-14-8-7-13-19(20)21)24-30(27,28)18-11-5-2-6-12-18/h1-16H/b23-21+,24-22+ |
InChI Key |
DMYWAKAZWKYTMZ-MBALSZOMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/N=C\2/C3=CC=CC=C3/C(=N/S(=O)(=O)C4=CC=CC=C4)/C=C2 |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=C2C=CC(=NS(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1E,4E)-4-[(phenylsulfonyl)imino]-1(4H)-naphthalenylidene)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the condensation of a naphthylamine derivative with a benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-((1E,4E)-4-[(phenylsulfonyl)imino]-1(4H)-naphthalenylidene)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.
Scientific Research Applications
Common Reactions
- Oxidation : Can be performed using potassium permanganate or chromium trioxide.
- Reduction : Achieved using lithium aluminum hydride or sodium borohydride.
- Substitution : The sulfonamide group can engage in nucleophilic substitution reactions .
Organic Chemistry
N-((1E,4E)-4-[(phenylsulfonyl)imino]-1(4H)-naphthalenylidene)benzenesulfonamide serves as a reagent in organic synthesis and as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel chemical entities .
Biological Applications
The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase IX (CA IX), which is overexpressed in various cancer cells. Inhibition of CA IX disrupts pH regulation within tumors, leading to reduced proliferation and increased apoptosis .
Case Study : Research demonstrated that derivatives similar to this compound exhibited high selectivity for CA IX with IC50 values ranging from 10.93 to 25.06 nM, indicating their potential as anticancer agents .
Medicinal Chemistry
This compound has shown promise in antimicrobial applications as well. Its ability to inhibit bacterial growth through enzyme inhibition has been documented, making it a candidate for further development in treating infections .
Biological Activity Summary :
Mechanism of Action
The mechanism of action of N-((1E,4E)-4-[(phenylsulfonyl)imino]-1(4H)-naphthalenylidene)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. This inhibition disrupts the pH regulation within the tumor microenvironment, leading to reduced cell proliferation and increased apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonamide Derivatives
Structural Analogues
Camphoric Acid-Based Benzenesulfonamides ()
- Structure : These derivatives (e.g., compounds 4a–4k ) feature camphoric acid fused with benzenesulfonamide via ethylenediamine linkers. Substituents on the benzene ring include halogens (F, Cl, Br), methyl, and methoxy groups.
- Key Differences: Unlike the target compound, these lack naphthalene conjugation and imino bonds. Instead, they incorporate a bicyclic camphor moiety, enhancing steric bulk and chirality.
- Activity : At 50 mg/L, compounds 4a and 4e showed 94.8% inhibition against apple ring rot, while 4h inhibited tomato early blight by 86.9%. The rigid camphor scaffold likely contributes to their bioactivity .
Naphthalene-Linked Sulfonamides ()
- Structure: Compounds such as 3r (N-(naphthalen-1-ylmethyl)-N-(phenylsulfonyl)benzenesulfonamide) share a naphthalene core but differ in connectivity. Here, a methylene bridge links the sulfonamide to naphthalene, reducing conjugation compared to the imino bond in the target compound.
- Synthesis : Prepared via Fe-catalyzed C(sp³)-H amination, yielding 72–85% with >95% purity (¹H/¹³C NMR confirmed) .
Schiff Base Sulfonamides ()
- Structure: Schiff bases like (15E)-4-((4E)-4-((E)-3-phenylallylideneamino)phenylsulfonyl)-N-((E)-3-phenylallylidene)benzenamine feature conjugated imine bonds but lack the naphthalene backbone.
- Properties: Extended conjugation enhances UV-Vis absorption, making them suitable for optoelectronic applications.
Physicochemical and Spectral Properties
Biological Activity
N-((1E,4E)-4-[(phenylsulfonyl)imino]-1(4H)-naphthalenylidene)benzenesulfonamide is a complex organic compound with significant biological activity. Its unique structure, which includes a naphthalene ring and sulfonamide groups, positions it as a candidate for various therapeutic applications, particularly in cancer treatment and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C22H16N2O4S2
- Molecular Weight : 436.5 g/mol
- IUPAC Name : (NE)-N-[(4E)-4-(benzenesulfonylimino)naphthalen-1-ylidene]benzenesulfonamide
- CAS Number : 83202-22-6
This compound exhibits its biological effects primarily through the inhibition of specific enzymes. Notably, it has been shown to inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumor cells. This inhibition disrupts the pH regulation within the tumor microenvironment, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Anticancer Activity
Research indicates that this compound possesses promising anticancer properties. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. A study highlighted its efficacy in inhibiting the growth of breast and prostate cancer cells, suggesting its potential as a therapeutic agent in oncology .
Antimicrobial Properties
In addition to its anticancer activity, this compound has shown antimicrobial properties. It has been evaluated for its ability to inhibit the growth of several bacterial strains, indicating potential applications in treating bacterial infections.
Enzyme Inhibition Studies
The compound's role as an enzyme inhibitor extends beyond carbonic anhydrase IX. It has been investigated for its interactions with other enzymes, including those involved in metabolic pathways related to cancer and inflammation. The sulfonamide group is particularly significant for forming strong interactions with amino acid residues in active sites of enzymes .
Table 1: Summary of Biological Activities
| Activity Type | Target | Effect | Reference |
|---|---|---|---|
| Anticancer | CA IX | Inhibition of growth | |
| Antimicrobial | Various bacteria | Growth inhibition | |
| Enzyme Inhibition | Multiple enzymes | Modulation of activity |
Case Study: Anticancer Efficacy
A notable study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase .
Case Study: Antimicrobial Testing
In another investigation focusing on antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth, supporting its potential as a novel antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
